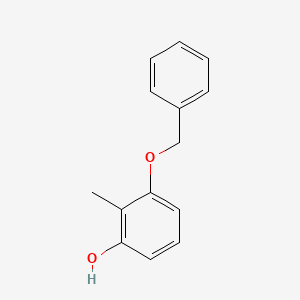

3-(Benzyloxy)-2-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWJWQOMHAFTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 2 Methylphenol

Retrosynthetic Analysis and Strategic Disconnections for 3-(Benzyloxy)-2-methylphenol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For this compound, the most logical disconnections involve the carbon-oxygen ether bond and the carbon-carbon bond of the methyl group.

A primary retrosynthetic disconnection breaks the C-O bond of the benzyl (B1604629) ether. This is a common and reliable strategy in synthetic organic chemistry. scripps.edu This disconnection leads to two precursor molecules: 2-methylresorcinol (B147228) (2-methylbenzene-1,3-diol) and a benzylating agent, such as benzyl bromide. This approach is highly convergent, as it joins two key fragments in a single step. The forward synthesis would then involve the selective benzylation of the hydroxyl group at the C3 position of 2-methylresorcinol.

An alternative disconnection involves breaking the C-C bond between the methyl group and the aromatic ring. This would suggest a precursor such as 3-(benzyloxy)phenol, which would then need to be selectively methylated at the C2 position. This route introduces challenges related to controlling the regioselectivity of the methylation reaction on a substituted phenol (B47542) ring. nih.gov

Direct Benzylation Approaches to Substituted Phenols

Direct benzylation focuses on forming the ether linkage as the key bond-forming step. This is typically achieved by reacting a suitable phenol with a benzylating agent.

Nucleophilic Substitution Reactions for O-Benzylation

The Williamson ether synthesis is a classical and widely used method for preparing ethers. wikipedia.orgbyjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the deprotonation of 2-methylresorcinol to form a phenoxide ion, which then acts as a nucleophile to attack a benzyl halide. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). byjus.comorganic-chemistry.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) being frequently employed. byjus.commasterorganicchemistry.com The reaction temperature can range from room temperature to elevated temperatures to ensure a reasonable reaction rate. byjus.com A key challenge in this approach is achieving selective benzylation at the C3 hydroxyl group of 2-methylresorcinol, as the two hydroxyl groups have different reactivities.

Table 1: Typical Conditions for Williamson Ether Synthesis

| Parameter | Typical Conditions |

|---|---|

| Substrates | Phenol (e.g., 2-methylresorcinol), Benzyl halide (e.g., benzyl bromide) |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Temperature | 50-100 °C |

| Reaction Time | 1-8 hours |

Catalytic Benzylation Protocols

Modern synthetic methods often employ catalysts to improve efficiency and selectivity. Catalytic benzylation of phenols can be achieved under various conditions. For instance, vapor phase benzylation of phenols with benzyl alcohol can be performed using an activated alumina (B75360) catalyst. google.com Another approach involves using a basic metal oxide catalyst at high temperatures. google.com Some methods report the use of catalysts like sulfuric acid for the benzylation of phenol with benzyl alcohol. researchgate.net In some cases, even under neutral conditions, reagents like 2-benzyloxy-1-methylpyridinium triflate can effectively benzylate alcohols. organic-chemistry.org These catalytic methods can offer advantages in terms of milder reaction conditions and potentially higher yields.

Multi-step Synthetic Sequences Incorporating Phenol Functionalization

An alternative to direct benzylation is a multi-step approach where the substitution pattern on the phenol ring is built up in a controlled manner. This often involves the use of protecting groups and regioselective reactions.

Regioselective Methylation Strategies

If the synthesis starts from 3-(benzyloxy)phenol, a key step would be the regioselective introduction of a methyl group at the C2 position (ortho to the hydroxyl group). The directing effect of the existing substituents on the aromatic ring plays a crucial role in determining the position of the incoming electrophile. chemrxiv.org The benzyloxy group, being an ortho, para-director, would favor substitution at the C2, C4, and C6 positions. Achieving high selectivity for the C2 position can be challenging. Various methods for the ortho-C–H functionalization of free phenols have been developed, which could potentially be applied in this context. nih.gov For example, some reactions utilize catalysts to direct the functionalization to the ortho position. researchgate.net

Orthogonal Protecting Group Chemistry in Phenolic Systems

In a molecule with multiple reactive sites, such as the two hydroxyl groups in 2-methylresorcinol, orthogonal protecting groups are essential. wikipedia.orgrsc.org An orthogonal set of protecting groups allows for the selective removal of one group while the others remain intact under specific reaction conditions. uchicago.edu

For the synthesis of this compound from 2-methylresorcinol, one could protect the more reactive or sterically accessible hydroxyl group first. For instance, the hydroxyl group at C1 could be protected with a group that is stable to the conditions of the subsequent benzylation reaction. Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBS), which can be removed with fluoride (B91410) ions, or acyl groups, which are base-labile. utsouthwestern.edu After protecting the C1 hydroxyl, the C3 hydroxyl can be benzylated using the Williamson ether synthesis. Finally, the protecting group on the C1 hydroxyl is removed to yield the desired product. The success of this strategy hinges on the careful selection of protecting groups that can be introduced and removed in high yield without affecting other parts of the molecule. rsc.orgrsc.org

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The primary route to synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from a benzyl halide by the phenoxide ion of 2-methylresorcinol (2-methylbenzene-1,3-diol). wikipedia.orglscollege.ac.in The success of this synthesis, particularly in achieving high yields and selectivity for the desired mono-benzylated product, is highly dependent on the careful optimization of several reaction parameters.

The reaction mechanism is an SN2 backside attack by the nucleophilic phenoxide ion on the primary carbon of the benzyl halide, which is an ideal substrate that minimizes competing elimination reactions. wikipedia.orglscollege.ac.in The formation of the phenoxide is typically achieved by using a suitable base.

Key parameters that can be adjusted to optimize the synthesis and enhance yield include the choice of base, solvent, temperature, and the use of catalysts. Side reactions, such as the base-catalyzed elimination of the alkylating agent, are a potential issue, making the control of reaction conditions crucial. lscollege.ac.in For phenols specifically, another competing reaction is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen. The choice of base and catalyst can significantly influence the chemoselectivity between the desired O-alkylation and C-alkylation. researchgate.net

A summary of typical conditions and their effects on Williamson ether synthesis for phenolic compounds is presented below.

Interactive Data Table: Parameters for Optimizing Williamson Ether Synthesis of Phenols

| Parameter | Options | Typical Conditions | Effect on Reaction & Yield | Citations |

|---|---|---|---|---|

| Starting Phenol | 2-Methylresorcinol | - | Precursor providing the phenoxide nucleophile. | mdpi.comsigmaaldrich.com |

| Alkylating Agent | Benzyl chloride, Benzyl bromide | Primary halides are preferred. | Benzyl halides are highly reactive and favor the required SN2 pathway. | wikipedia.orglscollege.ac.in |

| Base | K₂CO₃, NaOH, NaH | Milder bases like K₂CO₃ or NaOH are often sufficient for phenols. | Deprotonates the phenol to form the reactive phenoxide ion. Base strength can affect selectivity. | koreascience.krgordon.edurichmond.edu |

| Solvent | Acetone, Acetonitrile, DMF | Aprotic polar solvents are common. | Solvates the reactants to facilitate the reaction. | richmond.edubyjus.com |

| Temperature | 50-100 °C | Moderate heating is typical. | Increases reaction rate, but excessive heat can promote side reactions. | wikipedia.orglscollege.ac.inbyjus.com |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB, 18-crown-6), Iodide Salts | Used to enhance rate and efficiency. | PTCs increase the solubility of the phenoxide in the organic phase. Iodide salts can form a more reactive benzyl iodide in situ. | wikipedia.orgresearchgate.netbyjus.com |

| Reaction Time | 1-8 hours | Monitored until completion. | Sufficient time is needed for the reaction to proceed, but prolonged times can lead to byproducts. | wikipedia.orglscollege.ac.inbyjus.com |

| Typical Yield | 50-95% | - | Yields are highly dependent on the optimization of all other parameters. | wikipedia.orglscollege.ac.in |

To further enhance yields, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) or crown ethers can be employed. wikipedia.org These catalysts are particularly effective in biphasic systems (e.g., an aqueous phase and an organic phase), where they facilitate the transfer of the phenoxide ion from the aqueous/solid phase to the organic phase where the benzyl halide resides, thereby increasing the reaction rate and efficiency. acs.orgnumberanalytics.com

Exploration of Sustainable Synthetic Routes to this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable or "green" methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. numberanalytics.com Several advanced techniques can be applied to the Williamson ether synthesis of this compound to align with these principles.

Microwave-Assisted Synthesis

One of the most effective green techniques is the use of microwave irradiation to drive the reaction. numberanalytics.com Microwave heating is characterized by rapid and uniform heating of the reactants, which can dramatically reduce reaction times from several hours to mere minutes. wikipedia.orgkoreascience.kr This acceleration often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can occur during prolonged heating. wikipedia.orgnih.govmdpi.com For hindered phenols, microwave-assisted methods have proven particularly effective, succeeding where conventional heating methods may be slow or inefficient. koreascience.kr

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Phenol Alkylation

| Method | Typical Reaction Time | Typical Temperature | Key Advantages | Citations |

|---|---|---|---|---|

| Conventional Heating | 1-8 hours | 50-100 °C | Well-established and widely used. | wikipedia.orglscollege.ac.in |

| Microwave Irradiation | 5-15 minutes | ~100-130 °C | Drastic reduction in reaction time, often higher yields, energy efficient. | wikipedia.orgkoreascience.kr |

Phase-Transfer Catalysis (PTC)

As mentioned for yield optimization, phase-transfer catalysis is also a cornerstone of green chemistry. acs.org By enabling reactions between reagents in different phases (e.g., solid-liquid or liquid-liquid), PTC can eliminate the need for anhydrous and often toxic organic solvents. acs.org The benzylation of phenols has been successfully achieved in water at room temperature when mediated by a phase-transfer catalyst, representing a significantly greener protocol. researchgate.net

Combined Microwave and Ultrasound Irradiation

An even more advanced approach involves the simultaneous use of microwave and ultrasound irradiation. This combined technique has been shown to promote Williamson ether synthesis efficiently, in some cases completely eliminating the need for a phase-transfer catalyst. researchgate.net This method simplifies the reaction setup and workup procedure while retaining the benefits of rapid, energy-efficient synthesis, making it an ecologically valuable route for preparing ethers. researchgate.net

These sustainable methods offer powerful alternatives to traditional synthetic protocols, providing pathways to produce this compound more efficiently and with a reduced environmental impact. numberanalytics.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Benzyloxy 2 Methylphenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the atomic arrangement within a molecule. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR allows for the complete assignment of the proton (¹H) and carbon (¹³C) skeletons, which is crucial for the structural confirmation of 3-(Benzyloxy)-2-methylphenol.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum reveals distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. libretexts.org

The key proton environments in this compound are the methyl group, the phenolic hydroxyl group, the benzylic methylene (B1212753) bridge, and the aromatic protons on both the phenol (B47542) and benzyl (B1604629) rings. The integration of each signal corresponds to the number of protons it represents.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | 4.5 - 6.0 | Singlet (broad) | 1H |

| Aromatic H (Benzyl Ring) | 7.30 - 7.50 | Multiplet | 5H |

| Aromatic H (Phenol Ring) | 6.70 - 7.10 | Multiplet | 3H |

| -O-CH₂-Ph | ~5.10 | Singlet | 2H |

Note: The exact chemical shifts and multiplicities for the three distinct protons on the substituted phenol ring depend on their relative positions and coupling constants.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Unlike ¹H NMR, peak integration in standard ¹³C NMR is not typically used for quantification. pressbooks.publibretexts.org Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift provides insight into its bonding and electronic environment. The spectrum of this compound is expected to show 14 distinct signals, corresponding to its 14 carbon atoms.

The chemical shifts are spread over a wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. pressbooks.pub The carbon attached to the electronegative oxygen atom of the phenol group (C-OH) and the benzyloxy group (C-O-CH₂) appear at lower fields (higher ppm values), while the aliphatic methyl carbon appears at a much higher field.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O related (C-OH, C-O-CH₂) | 145 - 158 |

| Aromatic C (Benzyl & Phenol Rings) | 110 - 140 |

| -O-CH₂-Ph | ~71 |

While 1D NMR spectra provide foundational data, 2D NMR experiments are often necessary for unambiguous structural confirmation by revealing connectivity between atoms. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled. emerypharma.com For this compound, COSY would show correlations among the three adjacent protons on the phenol ring and among the protons on the benzyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net It is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For instance, the proton signal for the methyl group (~2.20 ppm) will show a cross-peak with the methyl carbon signal (~16 ppm).

A correlation from the methyl protons (-CH₃) to the adjacent ring carbons (C-1, C-2, C-3).

Correlations from the benzylic methylene protons (-O-CH₂) to the ipso-carbon of the benzyl ring and to the C-3 carbon of the phenol ring, confirming the position of the benzyloxy group.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. iupui.edunih.gov The molecular formula for this compound is C₁₄H₁₄O₂.

Calculated Exact Masses for this compound Adducts:

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₅O₂]⁺ | 215.1067 |

Experimental HRMS data that closely matches these calculated values provides strong evidence for the compound's elemental composition.

ESI and APCI are soft ionization techniques that are commonly coupled with liquid chromatography (LC-MS) to analyze samples. wikipedia.org They are effective at ionizing molecules into the gas phase without causing significant fragmentation, which is ideal for molecular weight determination.

Electrospray Ionization (ESI): ESI is well-suited for polar to moderately polar molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. Given the presence of a hydroxyl group, this compound is amenable to ESI, and its spectrum would be expected to show a prominent peak for the protonated molecule. figshare.comcas.cn

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgnih.gov Ionization occurs in the gas phase via ion-molecule reactions. nih.gov This technique is also a viable option for analyzing this compound. researchgate.net When coupled with tandem mass spectrometry (MS/MS), both ESI and APCI can be used to study fragmentation patterns. A characteristic fragmentation pathway for this compound would be the cleavage of the C-O bond of the ether, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and a 2-methylresorcinol (B147228) radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. utdallas.edu An IR spectrum, a plot of transmittance versus wavenumber, reveals a unique pattern of absorption bands that serves as a molecular "fingerprint". specac.com

The key functional groups in this compound give rise to characteristic absorption bands in the IR spectrum. The presence of a phenolic hydroxyl (-OH) group is typically confirmed by a strong, broad absorption band in the region of 3600–3200 cm⁻¹. wpmucdn.comlibretexts.org The C-O stretching vibration of the phenol appears between 1320-1210 cm⁻¹. libretexts.org The ether linkage (Ar-O-CH₂) is identified by its characteristic C-O stretching vibrations, typically appearing as a strong band around 1250 cm⁻¹. The aromatic rings (benzene and benzyl) show C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. wpmucdn.com The aliphatic C-H bonds of the methyl group and the methylene bridge exhibit stretching vibrations in the 3000–2850 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol (O-H) | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium to Weak |

| Ether (Ar-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Phenol (C-O) | Stretch | ~1220 | Strong |

Chromatographic Techniques for Purity Profiling and Separation

Chromatography is an essential tool for separating a mixture into its individual components, allowing for the assessment of purity and the quantification of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile organic impurities. gcms.cz In this method, the sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. scioninstruments.com As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component. scioninstruments.com

For the analysis of this compound, GC-MS can detect impurities such as residual starting materials (e.g., 2-methylphenol), solvents, or by-products from the synthesis. Phenolic compounds can sometimes exhibit poor peak shape in GC; therefore, a derivatization step, such as silylation, is often employed. researchgate.netjfda-online.com This process replaces the active hydrogen of the hydroxyl group with a less polar group (e.g., trimethylsilyl), increasing the compound's volatility and improving its chromatographic behavior. jfda-online.com

| Parameter | Typical Condition |

|---|---|

| GC Column | DB-5 (5% phenyl polysiloxane) or similar non-polar/mid-polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp 50-100°C, ramped to 280-320°C |

| Derivatization Agent (optional) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and quantifying non-volatile compounds like this compound. openaccessjournals.com The method separates components in a liquid sample by passing it through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and separation occurs based on the differential partitioning of the components between the two phases. openaccessjournals.com

For phenolic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water (often acidified with acetic or phosphoric acid to suppress ionization of the phenol) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ejgm.co.uknih.gov As the components elute from the column, they pass through a detector, most commonly an ultraviolet (UV) detector, which measures the absorbance at a specific wavelength. epa.gov The area under the resulting chromatographic peak is proportional to the concentration of the compound, allowing for precise quantification.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8, 5 µm particle size (e.g., 250 mm x 4.6 mm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV Absorbance at ~274 nm |

| Column Temperature | Ambient or controlled (e.g., 25-30°C) |

| Injection Volume | 10-20 µL |

X-ray Crystallography for Solid-State Structural Confirmation (If Applicable to a Crystalline Form)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive confirmation of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For the technique to be applicable, this compound must first be obtained in a crystalline form of sufficient quality.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved. While a published crystal structure specifically for this compound was not identified, structures for closely related benzyloxy phenol derivatives have been reported, demonstrating the feasibility of this analysis. nih.govnih.goviucr.org The data obtained would provide unambiguous proof of the compound's connectivity and conformation in the solid state.

| Parameter | Example Value for (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol |

|---|---|

| Chemical Formula | C₂₀H₁₆N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions (a, b, c) | a = 15.3407 Å, b = 9.5618 Å, c = 11.7616 Å |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 100.615°, γ = 90° |

| Volume (V) | 1695.72 ų |

Theoretical and Computational Studies on 3 Benzyloxy 2 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 3-(Benzyloxy)-2-methylphenol, these methods offer a detailed picture of its three-dimensional arrangement and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. stuba.skacs.org By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), the ground state geometry of this compound can be accurately predicted. stuba.sk These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric interactions.

The geometry of this compound is primarily influenced by the spatial arrangement of the benzyloxy and methyl groups on the phenol (B47542) ring. The ether linkage (C-O-C) of the benzyloxy group and the C-C and C-H bonds of the methyl group will adopt specific orientations to minimize steric hindrance and optimize electronic interactions. DFT calculations can quantify these structural parameters. For instance, the bond lengths and angles within the phenyl rings are expected to show slight deviations from a perfect hexagon due to the electronic effects of the substituents.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar substituted phenols. Actual values would require specific computation.

| Parameter | Predicted Value |

| C-O (Phenolic) Bond Length | ~1.36 Å |

| O-H (Phenolic) Bond Length | ~0.96 Å |

| C-O (Ether) Bond Length | ~1.37 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (Methyl) Bond Length | ~1.51 Å |

| C-O-H Bond Angle | ~109° |

| C-O-C (Ether) Bond Angle | ~118° |

| C-C-O (Phenolic) Bond Angle | ~119° |

The flexibility of the benzyloxy group, primarily due to rotation around the C-O and O-CH2 bonds, gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements, corresponding to energy minima on the potential energy surface. nih.govnih.gov

Computational methods can systematically explore the conformational space by rotating the flexible dihedral angles and calculating the corresponding energy. This process allows for the identification of the global minimum energy conformer, which is the most populated conformation at thermal equilibrium, as well as other low-energy local minima. The relative energies of these conformers are crucial for understanding the molecule's dynamic behavior and its interactions with its environment. For this compound, the orientation of the benzyl (B1604629) group relative to the phenol ring is a key determinant of its conformational preference.

Molecular Docking and Intermolecular Interaction Predictions (Excluding Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. dntb.gov.ua While widely used in drug design to study protein-ligand interactions, the principles of molecular docking can also be applied to understand intermolecular interactions with non-biological entities, such as surfaces or other small molecules. researchgate.net

For this compound, docking studies could be employed to predict its interaction with various materials, for example, the adsorption on a graphene surface or the formation of aggregates with other phenol molecules. These simulations can reveal the key intermolecular forces driving the interaction, such as hydrogen bonding (involving the hydroxyl group), π-π stacking (between the aromatic rings), and van der Waals forces. The results can provide insights into the material science applications or the supramolecular chemistry of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. libretexts.orgmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic carbons. The LUMO, on the other hand, would likely be distributed over the aromatic systems. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Computational calculations can provide precise energy values for these orbitals and map their spatial distribution, offering valuable predictions about the sites susceptible to electrophilic or nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar compounds. Actual values would require specific computation.

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nsf.gov

For this compound, methods like time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum, providing information about electronic transitions. plos.org Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. csic.es By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This can be a powerful aid in the structural elucidation and confirmation of the compound.

Chemical Reactivity and Transformation Studies of 3 Benzyloxy 2 Methylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 3-(Benzyloxy)-2-methylphenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and benzyloxy groups. The substitution pattern is directed by these activating groups.

Halogenation Studies

The hydroxyl group in phenols is a strong activating group, making the benzene (B151609) ring susceptible to halogenation. ambeed.com Depending on the reaction conditions, mono-, di-, or tri-substituted products can be obtained. ambeed.com For instance, bromination in an aqueous solution typically results in the substitution of all available ortho and para positions. ambeed.com To achieve monobromination, the reaction can be conducted at very low temperatures using carbon disulfide as a solvent. ambeed.com

A mild and efficient method for the bromination of phenols has been developed using visible light-induced photoredox catalysis, where bromine is generated in situ from the oxidation of Br⁻. researchgate.net This method has been successfully applied to a variety of phenols. researchgate.net Another approach involves the use of a hypervalent iodine reagent for the bromination of arenes, which has shown high yields for various substrates. csic.es

In the context of this compound, electrophilic bromination would be expected to occur at the positions ortho and para to the hydroxyl group.

Nitration and Sulfonation Reactivity

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orglibretexts.org The substitution pattern on the aromatic ring is influenced by the existing substituents. For phenols, nitration can lead to a mixture of ortho and para isomers. A study on the nitration of 4-(benzyloxy)-3-methoxybenzoic acid, a related compound, demonstrated regioselective nitration at the 2-position when the reaction was carried out at low temperatures (0–5°C).

Sulfonation of aromatic rings is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.orgresearchgate.net The reaction is reversible, and the position of the sulfonic acid group can be influenced by the reaction temperature. researchgate.net For substituted phenols, the sulfonation is directed by the activating hydroxyl group.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key functional group that can undergo various chemical transformations.

Esterification and Etherification Reactions (Excluding Benzylation)

The phenolic hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved by reacting the phenol (B47542) with carboxylic acids or their derivatives. A metal-free oxidative esterification of alcohols to esters has been reported using the basic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) with oxygen as the oxidant. nih.gov This method is applicable to both self-esterification and cross-esterification of benzylic and aliphatic alcohols. nih.gov

Etherification of phenols is often accomplished through the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. masterorganicchemistry.com This SN2 reaction works best with primary alkyl halides. masterorganicchemistry.com Phase transfer catalysis can be employed to facilitate the etherification reaction, as demonstrated in the synthesis of 2-((benzyloxy)methyl)furan. researchgate.net

Oxidation Pathways of the Phenol Moiety

Phenols can be oxidized to various products, including quinones. The oxidation of alkyl-substituted phenols can also occur at the benzylic position of the alkyl group. libretexts.org For example, alkyl side-chains on an aromatic ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), provided the benzylic carbon has at least one hydrogen atom. libretexts.org A process for preparing methyl phenols from alkyl benzenes involves the oxidation of the alkyl benzene, followed by acid decomposition and hydrogenation. google.com

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group is a common protecting group for phenols and alcohols due to its stability under various reaction conditions and its ease of removal. organic-chemistry.orguwindsor.ca

The most common method for the deprotection of benzyl (B1604629) ethers is through palladium-catalyzed hydrogenation, which cleaves the benzyl group to yield the free alcohol and toluene (B28343). organic-chemistry.org This method is often chemoselective. organic-chemistry.org Alternative deprotection methods include the use of strong acids, although this is limited to substrates that are not acid-sensitive. organic-chemistry.org Oxidative cleavage of benzyl ethers to the corresponding benzoate (B1203000) ester, followed by hydrolysis, is another strategy. organic-chemistry.org The use of Lewis acids like BBr₃ is also effective for cleaving benzyl ethers. uwindsor.ca

A study on the synthesis of substituted phenols investigated the use of the benzyl group for protection and evaluated deprotection methods such as BBr₃, Me₃SiI, and AlCl₃-EtSH. sioc-journal.cn Newer systems like AlCl₃-EtSH-NaI and AlI₃-EtSH have been developed for cleaving benzyl ethers under milder conditions. sioc-journal.cn

Catalytic Hydrogenation for Deprotection

Catalytic hydrogenation is a widely employed and efficient method for the deprotection of benzyl ethers to yield the corresponding free hydroxyl group. organic-chemistry.orglibretexts.org In the case of this compound, this reaction, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the benzyl ether to produce 2-methylresorcinol (B147228) (2-methylbenzene-1,3-diol) and toluene as a byproduct. organic-chemistry.orggoogle.com

The process is typically carried out by stirring the substrate in a suitable solvent with a heterogeneous catalyst under an atmosphere of hydrogen gas. nih.gov Palladium on activated carbon (Pd/C) is the most common and effective catalyst for this transformation. google.comrsc.org The reaction is generally clean, proceeds under mild conditions, and results in high yields of the deprotected phenol.

A typical procedure involves dissolving this compound in a solvent like methanol (B129727) or ethanol, adding a catalytic amount of 5% or 10% Pd/C, and then exposing the mixture to hydrogen gas, often at pressures ranging from atmospheric to several bars. google.comnih.gov The reaction proceeds until the uptake of hydrogen ceases, indicating the completion of the debenzylation. The catalyst is then easily removed by filtration, and the desired product, 2-methylresorcinol, is isolated after solvent evaporation. rsc.org

An example from the literature, while on a closely related compound, illustrates the typical conditions. In the synthesis of 3-hydroxy-2-methylbenzoic acid, the precursor 3-benzyloxy-2-methylbenzoic acid was hydrogenated using a 5% Pd/C catalyst in an aqueous solution of sodium hydroxide (B78521) under 10 bar of hydrogen pressure at 25°C. google.com The reaction was complete in just 15 minutes, demonstrating the efficiency of this method. google.com

Table 1: Representative Conditions for Catalytic Hydrogenation of Benzyl Ethers

| Catalyst | Substrate (Example) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5% Pd/C | 3-Benzyloxy-2-methylbenzoic acid | Water, NaOH | H₂ (10 bar), 25°C, 15 min | 3-Hydroxy-2-methylbenzoic acid | High | google.com |

| 10% Pd/C | Dihydropyranone with benzyl ether | Methanol | H₂ (balloon), 12 h | Tetrahydropyranone | 96% | nih.gov |

This table presents data for representative benzyl ether deprotections to illustrate common reaction conditions.

Lewis Acid-Mediated Cleavage Strategies

While catalytic hydrogenation is effective, it is not always compatible with other functional groups in a molecule that are also susceptible to reduction, such as alkenes or alkynes. nih.gov In such cases, Lewis acid-mediated cleavage provides a valuable alternative for the deprotection of benzyl ethers. thaiscience.info This method involves treating the benzyl ether with a strong Lewis acid, which coordinates to the ether oxygen, facilitating the cleavage of the C-O bond.

Several Lewis acids can effect this transformation, with boron trihalides like boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) being particularly common and effective for cleaving aryl ethers. iupui.edusemanticscholar.org The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), at low temperatures to control reactivity and minimize side reactions. orgsyn.org

A significant challenge in Lewis acid-mediated debenzylation is the potential for the cleaved benzyl cation to re-alkylate the aromatic ring of the product or the solvent (Friedel-Crafts alkylation). To prevent this, a "cation scavenger," such as pentamethylbenzene (B147382) or thioanisole, is often added to the reaction mixture. thaiscience.infoorgsyn.org The scavenger is more nucleophilic than the desired product and effectively traps the benzyl cation, preventing undesired side reactions. orgsyn.org

For instance, a highly chemoselective debenzylation of aryl benzyl ethers has been demonstrated using a combination of BCl₃ and pentamethylbenzene. organic-chemistry.org This method is effective even in the presence of various other sensitive functional groups. organic-chemistry.org The reaction proceeds by adding the Lewis acid to a solution of the benzyl ether and the scavenger in DCM at a very low temperature (e.g., -78°C), followed by slow warming to ambient temperature. orgsyn.org

Table 2: Comparison of Lewis Acid Systems for Aryl Benzyl Ether Cleavage

| Lewis Acid System | Substrate (Example) | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| BCl₃ / Pentamethylbenzene | 4-Benzyloxy-1,2-dimethoxybenzene | CH₂Cl₂ | -78°C to ambient temp. | High chemoselectivity; prevents Friedel-Crafts side reactions. | orgsyn.org |

| BBr₃ | Methoxy-substituted diaryl ethers | CH₂Cl₂ | N/A | Strong dealkylating agent, good yields (71-95%). | semanticscholar.org |

| BF₃·Et₂O / Ethanethiol | General Aryl Benzyl Ethers | N/A | N/A | Alternative Lewis acid system. | thaiscience.info |

This table provides examples of different Lewis acid systems used for the cleavage of aryl ethers.

Reactions at the Methyl Group: Oxidation and Functionalization

The methyl group at the C2 position of this compound is a site for potential functionalization, primarily through oxidation reactions. While the phenolic hydroxyl group activates the aromatic ring for electrophilic substitution, the methyl group can be converted into other functional groups, such as an aldehyde (formyl group) or a carboxylic acid group.

Studies on the oxidation of cresols (methylphenols) and other substituted phenols provide insight into the expected reactivity. osti.gov The oxidation of a methyl group on a phenolic ring typically proceeds through a benzylic radical intermediate and can lead to the formation of the corresponding hydroxybenzaldehyde. osti.gov For o-substituted phenols, the reactivity is often higher compared to their meta- or para-isomers. osti.gov

Various oxidizing agents can be employed, though selectivity can be a challenge due to the presence of the electron-rich phenolic ring, which is also susceptible to oxidation. ahmadullins.comnih.gov Reagents such as chlorine dioxide have been used to oxidize sterically hindered phenols. ahmadullins.com In some cases, oxidation of a methyl group on a phenol can lead to the formation of quinone-type structures if the conditions are not carefully controlled. ahmadullins.com

For this compound, the controlled oxidation of the methyl group would yield 3-(benzyloxy)-2-hydroxybenzaldehyde. This transformation would require an oxidant that selectively targets the methyl C-H bonds without cleaving the benzyl ether or oxidizing the phenol ring itself. Further oxidation could produce 3-(benzyloxy)-2-hydroxybenzoic acid.

While specific examples of the direct functionalization of the methyl group on this compound are not prevalent in the reviewed literature, the general principles of phenol oxidation suggest it is a feasible, albeit potentially challenging, transformation. osti.govrsc.org

Table 3: Examples of Methyl Group Oxidation on Phenolic Compounds

| Compound | Oxidizing Agent/Conditions | Product | Research Focus | Reference |

|---|---|---|---|---|

| Cresols (o, m, p) | Supercritical Water Oxidation | Hydroxybenzaldehydes, Phenol, Ring-opening products | Reaction kinetics and pathways | osti.gov |

| Sterically Hindered 4-Methylphenols | Chlorine Dioxide (ClO₂) | 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-ones or 1,4-benzoquinones | Synthetic utility of ClO₂ for quinone synthesis | ahmadullins.com |

This table illustrates the oxidation of methyl groups on various phenol-containing structures to indicate the potential reactivity of this compound.

Role of 3 Benzyloxy 2 Methylphenol As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The structural attributes of 3-(benzyloxy)-2-methylphenol make it an excellent starting material for the assembly of complex natural products and other biologically relevant molecules. The benzyl (B1604629) ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, while the methyl group and the remaining aromatic positions offer sites for further functionalization.

A notable application of a closely related derivative is in the synthesis of marilines, a class of phthalimidine-containing natural products. For instance, the synthesis of (±)-mariline B and C utilizes 6-(1-(benzylamino)ethyl)-4-(benzyloxy)-2-methoxy-3-methylphenol as a key precursor. sorbonne-universite.fr This intermediate, derived from commercial 3-methylbenzene-1,2-diol, undergoes a multicomponent reaction to construct the core structure of the marilines. sorbonne-universite.fr The synthesis involves the initial protection of a phenol (B47542) as a benzyl ether, highlighting the strategic importance of this protecting group in multi-step syntheses. sorbonne-universite.fr

Furthermore, a patented process for preparing 3-hydroxy-2-methylbenzoic acid, a valuable compound in its own right, employs this compound as a key intermediate. The synthesis starts with 3-chloro-2-methylphenol, which is benzylated to form 2-benzyloxy-6-chlorotoluene. This compound is then subjected to a Grignard reaction to create (3-benzyloxy-2-methylphenyl)magnesium chloride, which is subsequently carboxylated to yield 3-benzyloxy-2-methylbenzoic acid. google.com This intermediate is then debenzylated to afford the final product. google.com This multi-step synthesis showcases the utility of the benzyloxy group in protecting the phenol during transformations at other parts of the molecule.

The following table summarizes the role of this compound and its derivatives as precursors in the synthesis of complex molecules.

| Precursor | Synthesized Complex Molecule | Key Transformation |

| 6-(1-(Benzylamino)ethyl)-4-(benzyloxy)-2-methoxy-3-methylphenol | (±)-Mariline B & C | Multicomponent Reaction |

| 3-(Benzyloxy)-2-methylbenzoic acid | 3-Hydroxy-2-methylbenzoic acid | Hydrogenation (Debenzylation) |

Building Block in the Preparation of Phenolic Ethers with Diversified Substitution Patterns

The presence of a free phenolic hydroxyl group alongside a benzyl-protected one makes this compound a valuable building block for the synthesis of diversely substituted phenolic ethers. The phenolic hydroxyl can be selectively alkylated or arylated to introduce a wide range of functional groups, leading to libraries of compounds with varied electronic and steric properties.

The synthesis of phenolic ethers is a fundamental transformation in organic chemistry, often achieved by the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. rsc.org In the case of this compound, the free hydroxyl group can be deprotonated to form a phenoxide, which can then react with various electrophiles to yield substituted ethers. The benzyl group remains intact during this process and can be removed at a later stage if desired. This strategy allows for the regioselective introduction of different substituents on the aromatic ring.

For example, the synthesis of various phenolic ethers often involves the protection of one or more hydroxyl groups to ensure selective alkylation of the desired position. researchgate.net The use of a benzyl protecting group is common in this context due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. rsc.org While a direct example of this compound in a large-scale library synthesis of phenolic ethers was not found in the provided search results, its structure is ideally suited for such applications. The ability to selectively deprotect the benzyloxy group adds another layer of synthetic flexibility, allowing for the creation of poly-functionalized aromatic compounds.

Intermediate in the Formation of Polycyclic Aromatic Compounds via Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools for the construction of polycyclic aromatic compounds. Phenols and their derivatives are common substrates in these reactions due to the electron-rich nature of the aromatic ring, which facilitates electrophilic attack. This compound, with its activated aromatic ring, can serve as an intermediate in the synthesis of such polycyclic systems.

While specific examples detailing the use of this compound in annulation reactions are not prevalent in the provided search results, the general reactivity of phenols suggests its potential in this area. For instance, transition-metal-catalyzed C-H activation followed by annulation is a modern approach to constructing polycyclic compounds. snnu.edu.cn The directing group ability of the hydroxyl or benzyloxy group could be exploited in such transformations.

Furthermore, [3+2] annulation reactions are a common strategy for constructing five-membered rings. For example, an electrooxidative [3+2] annulation between phenols and N-acetylindoles has been developed for the synthesis of benzofuro[3,2-b]indolines. nih.gov In this type of reaction, the phenol acts as the three-atom component. The presence of the benzyloxy group in this compound could influence the regioselectivity of such annulation reactions and provide a handle for further synthetic manipulations after the ring-forming step. The development of formal [4+3]-cycloaddition reactions of ortho-hydroxyphenyl-substituted para-quinone methides with in-situ generated azaoxyallyl cations provides an efficient route to 1,4-benzoxazepine (B8686809) derivatives, which are biologically important seven-membered heterocyclic compounds. researchgate.net

Utility in the Development of Novel Ligands and Catalysts (Focusing on Chemical Properties, Not Performance)

The structural features of this compound make it an attractive scaffold for the synthesis of novel ligands for metal catalysts. The phenolic oxygen and the potential for introducing other donor atoms on the aromatic ring allow for the creation of bidentate or multidentate ligands. The steric and electronic properties of these ligands can be fine-tuned by modifying the substitution pattern on the aromatic ring.

Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are a well-studied class of ligands in coordination chemistry. chesci.com Derivatives of this compound, after conversion of the phenol to a salicylaldehyde (B1680747) derivative, could be used to synthesize a variety of Schiff base ligands. For instance, the synthesis of transition metal complexes with Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) has been reported. mdpi.comresearchgate.net These ligands coordinate to metal ions through the imine nitrogen and the phenolic oxygen, forming stable complexes. mdpi.com

The benzyloxy group in such ligands serves multiple purposes. It can influence the solubility and electronic properties of the resulting metal complex. Moreover, it can be a site for further functionalization, allowing for the attachment of the catalyst to a solid support or the introduction of chirality. The ability to create a diverse library of ligands from a common precursor like this compound is highly valuable in the development of new catalysts for a wide range of organic transformations. nih.govjcsp.org.pk

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for 3-(Benzyloxy)-2-methylphenol Transformations

The benzyl (B1604629) ether and phenol (B47542) functionalities of this compound make it an interesting substrate for various catalytic transformations. Future research should focus on developing and exploring novel catalytic systems to enhance the efficiency, selectivity, and scope of its reactions.

A key area of interest is the catalytic debenzylation to produce 2-methyl-1,3-benzenediol (2-methylresorcinol), a valuable building block. While traditional methods exist, the development of more sustainable and milder catalytic systems, such as those based on earth-abundant metals or even metal-free approaches, would be a significant advancement. acs.org For instance, transition-metal-free coupling reactions, which have been explored for similar aromatic ethers, could be adapted for transformations of this compound. acs.org

Furthermore, the development of phase-transfer catalysts could offer improved reaction rates and easier separation, as demonstrated in the etherification of benzyl chloride with furfuryl alcohol. researchgate.net Applying similar tri-phase catalytic systems to reactions involving this compound could lead to more efficient and environmentally friendly processes. researchgate.net Research into novel palladium or iridium-catalyzed cross-coupling reactions could also open new avenues for creating more complex molecules starting from this compound, similar to the synthesis of biaryl monophosphonates. ncl.ac.uk

| Potential Catalytic Transformation | Novel Catalyst Type | Anticipated Advantage |

| Debenzylation | Earth-abundant metal catalysts | Sustainability, lower cost |

| Cross-coupling Reactions | Transition-metal-free systems | Reduced metal contamination |

| Etherification/Alkylation | Phase-transfer catalysts | Increased reaction rates, easier workup |

| C-H Functionalization | Iridium or Palladium complexes | Direct and efficient bond formation |

Integration of this compound into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. researchgate.netpolimi.it Integrating this compound and its derivatives into continuous flow systems is a logical next step for its synthetic applications.

For instance, the synthesis of heterocyclic compounds, a common application for phenolic precursors, can be significantly accelerated using flow chemistry. nih.gov A multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives has been successfully demonstrated, showcasing the potential for rapid and efficient production of complex molecules. nih.gov Similar strategies could be developed for reactions involving this compound, potentially leading to faster and higher-yielding syntheses of novel compounds.

The cyclocondensation reactions used to create pyrazole-based scaffolds, for example, have been successfully adapted to flow conditions, reducing reaction times and improving workup procedures. mdpi.com Given the potential for this compound to be a precursor in multicomponent reactions, exploring its use in flow reactors for the synthesis of diverse molecular libraries is a promising research avenue. polimi.itmdpi.com

Advanced Computational Modeling for Predicting New Reactivity Patterns

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. vu.lt Applying advanced computational modeling techniques to this compound can offer valuable insights into its electronic structure, potential reaction pathways, and spectroscopic properties.

Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, vibrational frequencies, and NMR chemical shifts, as has been done for similar complex organic molecules. researchgate.net Such studies can help in the interpretation of experimental data and provide a deeper understanding of the molecule's structure-property relationships.

Furthermore, computational models can be used to predict the regioselectivity of its reactions, such as electrophilic aromatic substitution or metallation. vu.lt This predictive capability can guide synthetic efforts, saving time and resources in the laboratory. For example, in silico models have been developed to predict the toxicity of phenols based on their molecular descriptors, which could be a relevant area of investigation for derivatives of this compound. ajrconline.org The adsorption mechanisms of related compounds on surfaces have also been studied using computational methods, suggesting potential applications in materials science. researchgate.net

| Computational Method | Information Gained | Potential Application |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties | Prediction of reactivity and spectral data |

| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents | Understanding behavior in different environments |

| QSAR/QSPR Modeling | Structure-activity/property relationships | Prediction of biological activity or physical properties |

Development of Stereoselective Syntheses of Chiral Analogs (If Applicable)

While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral molecules. The development of stereoselective methods to introduce chirality is a significant area of modern organic synthesis. e-bookshelf.de

Future research could focus on the asymmetric transformation of this compound or its derivatives. For example, asymmetric hydrogenation of a double bond introduced into a side chain or stereoselective C-H functionalization could lead to the formation of chiral analogs. The quest for highly stereoselective reactions is a central theme in organic chemistry, with numerous methods being developed for the synthesis of vicinal amino alcohols and other chiral motifs. diva-portal.org

The synthesis of chiral, non-racemic 1,2,3-trisubstituted ferrocene (B1249389) derivatives from monosubstituted ferrocenes through sequential deprotonation reactions highlights how a non-chiral starting material can be elaborated into a chiral product. rsc.org Similar strategies could be envisioned for this compound. The development of novel chiral catalysts and reagents will be crucial for achieving high enantioselectivity in these transformations. lookchem.com

Conclusion

Summary of Key Research Findings on 3-(Benzyloxy)-2-methylphenol

Research on this compound has primarily focused on its synthesis and its utility as a chemical intermediate. Key findings indicate that it can be synthesized efficiently either by selective mono-benzylation of 2-methylresorcinol (B147228) or by controlled debenzylation of 2,6-dibenzyloxytoluene. chemicalbook.com The compound's reactivity is well-understood, with the phenolic hydroxyl and benzyloxy groups providing handles for further chemical transformations. While not typically an end-product itself, its value lies in its role as a precursor for creating more elaborate molecules. Its structural motifs are found in various compounds explored for medicinal applications, such as anticancer and antimicrobial agents, highlighting its potential as a starting material in drug discovery programs. nih.govmdpi.com

Broader Implications for Academic Research in Substituted Phenol (B47542) Chemistry

The study of this compound and related compounds underscores the importance of developing robust synthetic methodologies for producing regiochemically defined substituted phenols. These compounds are fundamental building blocks in diverse fields, from pharmaceuticals to polymer science. Research into selective protection and deprotection strategies, such as the use of the benzyl (B1604629) group, is critical for advancing complex molecule synthesis. nih.gov Furthermore, the exploration of derivatives built from scaffolds like this compound contributes to the broader understanding of structure-activity relationships (SAR) in medicinal chemistry, aiding in the rational design of new therapeutic agents. nih.gov The continued development of synthetic routes to access such intermediates with high efficiency and selectivity remains a significant goal in modern organic chemistry.

Q & A

Q. What are the established synthetic routes for 3-(Benzyloxy)-2-methylphenol, and how can purity be ensured?

A Friedel-Crafts alkylation strategy is commonly employed. For example, lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) and tetrabutylammonium hexafluorophosphate (TBA-PF₆) can catalyze the reaction between oxetan-3-ol derivatives and substituted phenols under mild conditions (e.g., 40°C in CHCl₃). Post-reaction purification via flash column chromatography (e.g., hexane/ethyl acetate gradient) ensures high purity (>95%). Structural validation requires NMR, IR, and mass spectrometry .

Q. How is the structure of this compound confirmed after synthesis?

Characterization involves:

- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–7.5 ppm), benzyloxy groups (δ 4.8–5.2 ppm), and methyl substituents (δ 2.0–2.5 ppm).

- IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) matching the expected molecular weight. Cross-referencing with literature data ensures accuracy .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data for this compound is limited, general precautions for phenolic derivatives include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste. Refer to analogous compounds’ safety guidelines for risk mitigation .

Advanced Research Questions

Q. How does the choice of catalyst influence regioselectivity in Friedel-Crafts reactions involving this compound?

Lithium-based catalysts (e.g., LiNTf₂) enhance electrophilic aromatic substitution by stabilizing transition states. Comparative studies with Brønsted acids (e.g., H₂SO₄) show superior regiocontrol with lithium salts, directing substitution to the para position of the benzyloxy group. Mechanistic studies using DFT calculations can further elucidate electronic effects .

Q. What strategies optimize the yield of this compound in multistep syntheses?

Key factors include:

- Reaction Solvent : Polar aprotic solvents (e.g., CHCl₃) improve solubility and reaction kinetics.

- Temperature Control : Maintaining 40°C balances activation energy and side-product formation.

- Protecting Groups : Temporary benzylation of phenolic hydroxyl groups prevents undesired side reactions. Process optimization via Design of Experiments (DoE) can systematically identify ideal conditions .

Q. How can this compound serve as a precursor for bioactive molecules?

Its benzyloxy and methyl groups make it a versatile intermediate:

- Antimicrobial Agents : Functionalization via Suzuki coupling introduces heteroaromatic moieties.

- Antioxidants : Hydroxyl group derivatization (e.g., esterification) modulates radical-scavenging activity. Case studies in diaryloxetane synthesis demonstrate its utility in constructing complex scaffolds .

Q. What analytical methods resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS results often arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Confirms proton-proton and carbon-proton correlations.

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric species.

- X-ray Crystallography : Provides unambiguous structural confirmation when crystallizable .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation.

- Purification : Use preparative HPLC for challenging separations.

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw simulations).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.